1-(trimethylsilyl)cyclobutane-1-carboxylic acid
Description
Significance of Strained Ring Systems in Synthetic Design
Strained ring systems, particularly small rings like cyclopropanes and cyclobutanes, are powerful tools in synthetic organic chemistry. wikipedia.org Their inherent ring strain, a consequence of deviations from ideal bond angles, imbues them with unique reactivity. wikipedia.org This stored energy can be harnessed to drive a variety of chemical transformations that are often inaccessible to their acyclic or larger-ring counterparts. pharmacy180.com Reactions such as ring-opening, ring-expansion, and rearrangements can proceed with high stereoselectivity, providing access to complex molecular architectures from relatively simple starting materials. consensus.appresearchgate.net The cyclobutane (B1203170) ring, with its puckered conformation, offers a three-dimensional scaffold that can be strategically functionalized. pharmacy180.com
Overview of Cyclobutane Derivatives as Key Building Blocks
Cyclobutane derivatives are not merely chemical curiosities; they are integral components in the synthesis of a wide array of organic molecules, including natural products, pharmaceuticals, and materials. researchgate.netlifechemicals.com The rigid framework of the cyclobutane ring can be used to control the spatial orientation of substituents, a crucial aspect in the design of biologically active compounds. acs.org For instance, incorporating a cyclobutane moiety into a drug candidate can enhance its metabolic stability and binding affinity. acs.org Furthermore, the diverse reactivity of functionalized cyclobutanes makes them versatile intermediates for constructing larger, more complex ring systems. researchgate.net
Unique Chemical Attributes of Organosilicon Functional Groups in Organic Synthesis
Organosilicon compounds have become indispensable in organic synthesis due to the unique properties of the silicon atom. The carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon bond, and it is polarized towards the more electronegative carbon atom. wikipedia.org This polarization makes the silicon atom susceptible to nucleophilic attack. The trimethylsilyl (B98337) (TMS) group, in particular, is a versatile functional group. It can act as a protecting group for alcohols, amines, and carboxylic acids, being readily introduced and removed under specific conditions. shinetsusilicone-global.com The silyl (B83357) group can also stabilize adjacent carbanions and carbocations, and it can direct electrophilic substitution. ias.ac.in The Fleming-Tamao oxidation and the Peterson olefination are classic examples of reactions that exploit the unique reactivity of organosilicon compounds. wikipedia.org
Contextualization of 1-(trimethylsilyl)cyclobutane-1-carboxylic Acid within the Silylcyclobutane and Carboxylic Acid Class
This compound (CAS Number: 97592-20-6) is a molecule that synergistically combines the attributes of its constituent parts. The presence of the trimethylsilyl group on the same carbon as the carboxylic acid in a cyclobutane ring is structurally significant. The electron-withdrawing nature of the carboxylic acid can influence the reactivity of the silyl group, and conversely, the steric and electronic effects of the bulky trimethylsilyl group can impact the properties of the carboxylic acid. This unique substitution pattern on a strained ring system suggests a rich and largely unexplored chemical reactivity profile, positioning it as a potentially valuable building block for the synthesis of novel carbocyclic and heterocyclic compounds.
Scope and Research Focus on Academic Contributions
While the broader classes of cyclobutane derivatives and organosilicon compounds have been extensively studied, academic research specifically focused on this compound is still emerging. Much of the currently available information is found within the patent literature, suggesting its utility in proprietary synthetic applications. This article aims to synthesize the available knowledge, drawing parallels from related, well-studied compounds to infer the potential reactivity and applications of this specific molecule. The focus will be on its synthesis, potential chemical transformations, and its role as a precursor to other valuable chemical entities, thereby highlighting its academic and industrial potential.
Properties of this compound
| Property | Value |
| CAS Number | 97592-20-6 |
| Linear Formula | C8H16O2Si |
| Molecular Weight | 172.30 g/mol |
Structure
3D Structure
Properties
CAS No. |
97592-20-6 |
|---|---|
Molecular Formula |
C8H16O2Si |
Molecular Weight |
172.30 g/mol |
IUPAC Name |
1-trimethylsilylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H16O2Si/c1-11(2,3)8(7(9)10)5-4-6-8/h4-6H2,1-3H3,(H,9,10) |
InChI Key |
XCHUYTDRQVQVNO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CCC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Trimethylsilyl Cyclobutane 1 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of organic chemistry, and its reactivity in this specific molecule follows well-established patterns, including conversion to esters and amides, decarboxylation, and its use as a directing group for C–H activation.
The conversion of 1-(trimethylsilyl)cyclobutane-1-carboxylic acid into its corresponding esters can be achieved through standard esterification protocols. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.com
The mechanism proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com This leads to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com Since the reaction does not involve breaking any bonds at pre-existing stereocenters on the cyclobutane (B1203170) ring or the alcohol, the stereochemical integrity of these centers is maintained.
Alternatively, esterification can be performed under milder, non-acidic conditions. One such method involves the use of a carbodiimide, like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a nucleophilic catalyst such as 4-(dimethylaminopyridine) (DMAP). orgsyn.org This method is effective for a wide range of acids and alcohols, including those that may be sensitive to acid. orgsyn.org The rate of esterification can be influenced by steric hindrance from the alcohol. orgsyn.org
It is also noteworthy that trimethylsilyl (B98337) esters themselves can serve as temporary protecting groups for carboxylic acids during other transformations, such as hydroboration reactions. researchgate.netresearchgate.net These silyl (B83357) esters are readily prepared by treating the carboxylic acid with a silylating agent like trimethylsilyl chloride. researchgate.netresearchgate.net
The carboxylic acid moiety can be readily converted into an amide bond through coupling with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group to facilitate the reaction. researchgate.net A variety of modern peptide coupling reagents are employed for this purpose to ensure high yields and minimize side reactions. uni-kiel.deamericanpeptidesociety.org
Common strategies involve the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. americanpeptidesociety.orgpeptide.com Other classes of highly effective coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which generate highly activated esters that react rapidly with amines. peptide.combachem.com These reactions are typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed. bachem.com A one-pot synthesis using thionyl chloride to activate the carboxylic acid followed by the addition of an amine also provides an effective route to amides. rsc.org
The choice of reagent can be tailored based on the steric hindrance of the amine and the desired reaction conditions.
Table 1: Common Reagents for Amide Bond Formation
| Reagent Class | Examples (Acronym) | General Characteristics |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Widely used and cost-effective; often used with additives like HOBt to minimize racemization. peptide.combachem.com |
| Phosphonium Salts | BOP, PyBOP | Effective reagents that convert carboxylic acids into active esters; PyBOP is a non-toxic alternative to BOP. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Highly efficient, fast-reacting, and associated with low levels of racemization; HATU is particularly effective for hindered couplings. uni-kiel.debachem.com |
Decarboxylation of this compound involves the removal of the carboxyl group and its replacement with another atom or group, most commonly hydrogen in a process known as decarboxylative protonation. nih.govnih.gov This transformation is a valuable synthetic tool for removing a functional group that may have been used to direct other reactions. nih.gov
Recent advances have demonstrated that the decarboxylation of silacarboxylic acids can be induced by visible light in the presence of a photoredox catalyst. researchgate.net This process generates a silyl radical intermediate, which can then be trapped by a hydrogen atom source to achieve decarboxylative protonation. researchgate.net This method offers a mild and efficient pathway for generating radical species from carboxylic acids. researchgate.net
Decarboxylative protonation can also be achieved using cooperative catalysis, for example, with an iron/thiol catalyst system under visible light, which can hydrodecarboxylate a wide range of carboxylic acids. nih.govresearchgate.net Such methods are synthetically useful as they convert a polar carboxylic acid group into a C-H bond. nih.govnih.gov While thermal decarboxylation is a known process for some cyclobutane-1,1-dicarboxylic acids, requiring high temperatures, modern photocatalytic methods offer much milder conditions. thieme-connect.de
The carboxylic acid functionality is a highly advantageous directing group for transition-metal-catalyzed C–H activation, enabling the functionalization of otherwise inert C–H bonds. researchgate.netdntb.gov.uaresearchgate.net The carboxylate can coordinate to a metal center, positioning the catalyst to interact with specific C–H bonds within the molecule.
For cycloalkane carboxylic acids, this strategy has been successfully applied to achieve challenging transannular C–H functionalization. nih.gov In the context of a cyclobutane system, the carboxylate group can direct a palladium catalyst to selectively activate the γ-C–H bonds (at the C3 position of the ring). This regioselectivity is notable given the presence of typically more reactive β-C–H bonds. nih.gov Specialized ligands, such as quinuclidine-pyridones, are crucial for enabling this strained transannular C–H palladation. nih.gov This methodology allows for the direct arylation of the cyclobutane ring, providing a powerful tool for molecular editing and rapid construction of complex, substituted cyclobutane structures. nih.gov
Table 2: Representative Conditions for γ-C–H Arylation of Cyclobutane Carboxylic Acids
| Component | Reagent/Condition | Purpose |
|---|---|---|
| Catalyst | Pd(OAc)₂ | Active palladium source for C–H activation. nih.gov |
| Ligand | Quinuclidine-pyridone (e.g., L1) | Enables transannular C–H palladation and controls selectivity. nih.gov |
| Oxidant | Ag₂CO₃ or K₂S₂O₈ | Facilitates the catalytic cycle. nih.gov |
| Coupling Partner | Arene (e.g., benzene) | Source of the aryl group for functionalization. nih.gov |
| Solvent | TFA/TFAA | Reaction medium. nih.gov |
Based on data from reference nih.gov.
Reactivity Involving the Trimethylsilyl Group
The trimethylsilyl (TMS) group is a versatile functional group in organic synthesis, primarily known for its role as a protecting group and its ability to be replaced by other functionalities. Its reactivity in this compound centers on the cleavage of the carbon-silicon bond.
The carbon-silicon (C–Si) bond can be selectively cleaved under specific conditions, a process known as desilylation. This reaction removes the trimethylsilyl group, typically replacing it with a hydrogen atom (protodesilylation), to yield cyclobutane-1-carboxylic acid.
A variety of reagents and protocols can accomplish this transformation. Fluoride (B91410) ions are particularly effective for C–Si bond cleavage due to the high strength of the resulting silicon-fluorine (Si–F) bond. Common fluoride sources include tetrabutylammonium (B224687) fluoride (TBAF). Strong acids or bases can also promote desilylation. For instance, potassium trimethylsilanolate (KOTMS) has been shown to catalyze the cleavage of C–Si bonds under mild, additive-free conditions. organic-chemistry.org The choice of reagent allows for chemoselective desilylation, even in the presence of other sensitive functional groups. organic-chemistry.org
Table 3: Common Protocols for Desilylation
| Reagent/Catalyst | Typical Conditions | Mechanism/Notes |
|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature | Fluoride-mediated cleavage; highly effective due to the strong Si-F bond formation. |
| Potassium trimethylsilanolate (KOTMS) | Catalytic amounts, mild conditions | Catalytic system with good functional group compatibility. organic-chemistry.org |
| Trifluoroacetic acid (TFA) | CH₂Cl₂, Room Temperature | Acid-catalyzed protodesilylation. |
Beyond simple removal, the C-Si bond can also participate in more complex transformations. Transition metal catalysts, particularly those based on rhodium or palladium, can mediate the cleavage of C-Si bonds, often as part of a larger synthetic sequence involving ring-opening or cross-coupling reactions. researchgate.net
β-Silicon Effect in Carbocationic Rearrangements
A defining feature of organosilicon chemistry is the β-silicon effect, which describes the stabilization of a positive charge on a carbon atom that is beta (β) to the silicon atom. This stabilization arises from hyperconjugation, an interaction between the high-energy C-Si σ-orbital and the empty p-orbital of the carbocation. This interaction is maximized when the C-Si bond is coplanar with the p-orbital, leading to significant rate accelerations in reactions proceeding through a β-silyl carbocation intermediate.
In the context of this compound, a carbocation could be generated at the C1 position, for example, through decarboxylation. However, the most profound influence of the β-silicon effect would be observed if a positive charge develops on any of the ring carbons (C2, C3, or C4). Should a rearrangement occur that places a positive charge on C2, the adjacent trimethylsilyl group would provide substantial stabilization.
Studies on the solvolysis of cis-1-hydroxymethyl-2-trimethylsilylcyclopropane derivatives have shown that the initial cyclopropylcarbinyl cations readily rearrange to form 3-trimethylsilylcyclobutyl cations. epa.govnih.gov These cyclobutyl cations are notably stabilized by a long-range interaction with the γ-silyl group. epa.govnih.gov This precedent in a related strained ring system highlights the potent influence of silyl groups on the stability and rearrangement pathways of carbocationic intermediates. epa.govnih.gov For this compound, any reaction proceeding through a carbocationic intermediate is likely to be heavily influenced by this effect, potentially favoring rearrangements that place the positive charge β to the silicon atom, thereby dictating the final product distribution. mdpi.com
Ring-Opening Reactions of the Cyclobutane Ring Activated by the Silyl Group
The high ring strain of cyclobutanes (approximately 26 kcal/mol) makes them susceptible to ring-opening reactions, often catalyzed by transition metals. While specific studies on the ring-opening of this compound with unsaturated partners like alkenes, alkynes, or dienes are not extensively documented, the influence of the silyl group can be inferred from related systems.
Transition-metal catalysts (e.g., based on Ni, Pd, Rh, Ti) are known to insert into the strained C-C bonds of cyclobutanes, initiating a variety of transformations. The presence of a silyl group can significantly influence the regioselectivity and rate of these processes. For instance, studies on the thermal ring-opening of 3-silyl-substituted cyclobutenes have shown that the silyl group facilitates the reaction and influences the stereochemical outcome by lowering the energy of the inward-rotation transition state through orbital interactions. This suggests that the σ*-orbital of the C-Si bond can act as an acceptor, stabilizing the transition state.
In a potential reaction of this compound, a transition metal could oxidatively add across either the C1-C2 or C2-C3 bond. The electronic properties of the trimethylsilyl group at C1 would likely play a directing role in this insertion. Subsequent reaction with an alkene, alkyne, or diene could lead to the formation of larger ring systems or linear, functionalized organosilicon compounds. The specific pathway would be highly dependent on the choice of metal catalyst and reaction conditions.
Transformations of the Cyclobutane Ring
Beyond reactions involving intermediates adjacent to the silyl group, the strained cyclobutane core itself is primed for transformations that relieve its inherent strain.
Ring-Opening Polymerization Potential of Strained Cyclobutanes
Ring-opening polymerization (ROP) is a powerful method for synthesizing polymers from cyclic monomers, driven by the release of ring strain. The significant strain energy of the cyclobutane ring provides a strong thermodynamic driving force for polymerization. While the ROP of unsubstituted and simple alkyl-substituted cyclobutanes is known, the polymerization of a highly substituted monomer like this compound presents a more complex scenario.
The potential for this monomer to undergo ROP would be influenced by several factors:
Steric Hindrance : The bulky trimethylsilyl group at the C1 position could sterically hinder the approach of the catalyst and the propagating polymer chain, potentially slowing down or preventing polymerization altogether.
Initiator/Catalyst Compatibility : The carboxylic acid moiety is reactive and could interfere with many common ROP catalysts. Anionic initiators could be neutralized by the acidic proton, while certain cationic or coordination catalysts could be poisoned. It might be necessary to protect the carboxylic acid (e.g., as an ester) prior to polymerization.
Polymer Properties : If polymerization were successful, the resulting polymer would feature a repeating unit with pendant trimethylsilyl and carboxylic acid (or ester) groups. These functional groups would impart unique properties to the polymer, such as altered solubility, thermal stability, and potential for post-polymerization modification.
While the anionic ROP of silacyclobutanes (where silicon is part of the ring) is well-established, the ROP of carbocyclic cyclobutanes bearing exocyclic silyl groups remains a specialized area requiring further investigation.
Further Functionalization and Derivatization at the Cyclobutane Core
The cyclobutane core of the title compound can be further modified through C-H functionalization, a modern synthetic strategy that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. The carboxylic acid group is a well-established directing group for such transformations, particularly in palladium-catalyzed reactions.
By coordinating to the metal catalyst, the carboxyl group can direct the activation of specific C-H bonds within the molecule. For cyclobutane carboxylic acids, functionalization typically occurs at the β- and γ-positions. Research has shown that it is possible to achieve γ-selective transannular C-H arylation of cyclobutane carboxylic acids using specialized ligand systems designed to overcome the strain of the required metallacycle intermediate.
The table below summarizes representative conditions for the functionalization of cyclobutane carboxylic acid derivatives, illustrating the potential for selective modification of the ring.
These methods provide a pathway to synthesize a diverse array of substituted cyclobutane derivatives, starting from a common core. The trimethylsilyl group would likely remain intact under these conditions, offering a valuable synthetic handle for subsequent transformations.
Radical and Photochemical Reactivity Profiles
The presence of both a strained ring and an organosilicon moiety suggests a rich potential for radical and photochemical reactions. Silyl radicals can be generated from organosilanes and participate in a variety of transformations. For instance, radical-induced ring-opening of the cyclobutane could occur, with the silyl group potentially stabilizing an adjacent radical center.
Photochemical reactions are particularly relevant for cyclobutane systems. The [2+2] photocycloaddition is a primary method for synthesizing cyclobutane rings, and the reverse reaction, cycloreversion, can also be induced photochemically. Furthermore, carbonyl derivatives of cyclobutanes (such as esters or ketones derived from the carboxylic acid) are susceptible to Norrish Type I cleavage. Upon photoexcitation, this reaction involves the homolytic cleavage of a C-C bond adjacent to the carbonyl group, generating a diradical intermediate. For an ester of this compound, two primary cleavage pathways exist:
Cleavage of the C1-C2 bond to give a diradical.
Cleavage of the bond between the carbonyl carbon and the C1 of the ring.
The subsequent fate of the diradical intermediate could involve decarbonylation, fragmentation, or intramolecular rearrangement, leading to a variety of products. The trimethylsilyl group could also serve as a directing group in photochemical reactions, influencing the regioselectivity of cycloadditions or other light-induced transformations.
Stereochemical Control and Diastereoselectivity in the Synthesis and Reactions of Silylcyclobutane Carboxylic Acids
Asymmetric Construction of the Cyclobutane (B1203170) Ring System
The primary challenge in synthesizing chiral 1-(trimethylsilyl)cyclobutane-1-carboxylic acid is the creation of the C1 quaternary stereocenter in an enantioselective manner. Chiral cyclobutanes possessing quaternary stereogenic centers are valuable intermediates as they can undergo ring-expansion or cleavage reactions to yield a variety of other chiral molecules. rsc.org The development of catalytic asymmetric methods to construct these centers is therefore of significant synthetic interest. rsc.org
The most direct and powerful strategy for forming the cyclobutane core is through a [2+2] cycloaddition reaction. nih.govnih.gov In recent years, significant advances have been made in rendering these reactions enantioselective through the use of chiral catalysts. elsevierpure.comresearchgate.net For the synthesis of the target silylcyclobutane, this would typically involve the reaction of a disubstituted alkene bearing the trimethylsilyl (B98337) group and a carboxylate (or a precursor) with another alkene, such as ethylene, in the presence of a chiral transition metal catalyst.
Several catalytic systems have proven effective for enantioselective [2+2] cycloadditions:
Cobalt-Based Catalysts: Earth-abundant cobalt, combined with specifically designed chiral ligands, can catalyze the [2+2] cycloaddition of a wide variety of alkenes and alkynes, producing cyclobutenes with high enantioselectivity (86–97% ee), which can then be hydrogenated to the corresponding cyclobutanes. nih.gov
Iridium-Based Catalysts: Cascade reactions utilizing an iridium catalyst with a chiral phosphoramidite (B1245037) ligand can achieve asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition, yielding highly enantioenriched cyclobutane products. chemistryviews.org
Dual-Catalysis Systems: Approaches combining two different catalysts, such as a chiral Lewis acid and a photosensitizer, can enable enantioselective [2+2] photocycloadditions using visible light, expanding the scope of accessible chiral cyclobutane structures. nih.gov
An alternative, though less common, strategy involves the stereospecific ring contraction of a substituted pyrrolidine (B122466). This method proceeds through the formation of a 1,4-biradical intermediate that collapses to form the cyclobutane ring. acs.orgacs.org When an appropriately substituted chiral pyrrolidine is used, the stereochemistry can be transferred to the resulting cyclobutane product with high fidelity. acs.org This approach has been successfully applied to the synthesis of cyclobutanes containing quaternary carbon centers. acs.org
Table 1: Examples of Catalytic Systems for Asymmetric Cyclobutane Synthesis
| Catalyst System | Reaction Type | Substrates | Enantioselectivity (ee) | Reference |
| Cobalt / Chiral Ligand | [2+2] Cycloaddition | Alkynes + Alkenyl Derivatives | 86–97% | nih.gov |
| [Ir(cod)Cl]₂ / Chiral Phosphoramidite | Cascade Allylic Etherification / [2+2] Photocycloaddition | Cinnamyl Alcohols + Allyl Acetates | Excellent | chemistryviews.org |
| Chiral Lewis Acid / Photosensitizer | Dual-Catalysis [2+2] Photocycloaddition | Alkenes | High | nih.gov |
Diastereoselective Control in Functionalization Steps
Once the chiral cyclobutane ring is formed, subsequent reactions to introduce new functional groups must be controlled to yield the desired diastereomer. The pre-existing stereocenter at C1, along with the functional groups attached to it (the trimethylsilyl and carboxylic acid moieties), can exert powerful diastereoselective control.
A prominent strategy for functionalizing the cyclobutane ring is through directed C–H activation. The carboxylic acid group is an excellent directing group, capable of coordinating to a transition metal catalyst (e.g., palladium) and delivering it to a specific C–H bond on the ring. nih.gov This approach allows for the site-selective introduction of new substituents, such as aryl or alkyl groups. The stereochemical outcome of this functionalization is dictated by the geometry of the palladacycle intermediate and the steric environment of the ring. The bulky trimethylsilyl group at C1 would sterically block one face of the ring, forcing the catalyst and the incoming substituent to approach from the opposite, less hindered face, thus leading to a high degree of diastereoselectivity.
Diastereoselective control is also critical in reactions involving the modification of existing functional groups. For instance, if a ketone were present at the C3 position of the ring, its reduction with an agent like sodium borohydride (B1222165) would be influenced by the substituents at C1. The hydride would preferentially attack from the face opposite to the bulky trimethylsilyl group, leading to the formation of one diastereomer of the corresponding alcohol over the other. acs.orgacs.org This principle of steric hindrance guiding the trajectory of incoming reagents is a fundamental tool for achieving diastereoselective synthesis.
Table 2: Principles of Diastereoselective Functionalization
| Reaction Type | Directing Feature | Stereochemical Rationale | Result |
| C–H Arylation | Carboxylic Acid Directing Group | The catalyst coordinates to the carboxylate and is delivered to a specific C–H bond. The bulky TMS group at C1 blocks one face, favoring catalyst approach from the less hindered side. | High diastereoselectivity in the formation of a new C–C bond. |
| Ketone Reduction | Steric Hindrance from C1 Substituents | The reducing agent (e.g., hydride) approaches the carbonyl from the face opposite to the large trimethylsilyl group. | Preferential formation of one alcohol diastereomer. |
| Epoxidation | Steric Hindrance from C1 Substituents | An electrophilic oxidizing agent (e.g., m-CPBA) approaches a C=C bond in the ring from the less sterically encumbered face. | Preferential formation of one epoxide diastereomer. |
Influence of the Trimethylsilyl Group on Stereochemical Outcome
The trimethylsilyl (TMS) group at the C1 position plays a crucial role in dictating the stereochemical course of reactions, primarily through its significant steric bulk. Silyl (B83357) groups are well-known for their ability to influence reactivity and selectivity in organic synthesis. researchgate.net
The most direct influence of the TMS group is steric shielding. Occupying a significant volume of space, it effectively blocks one face of the cyclobutane ring. Consequently, reagents in addition or substitution reactions will preferentially approach the ring from the less hindered face, opposite to the TMS group. This effect is powerful in controlling the relative stereochemistry when new stereocenters are formed. For example, in the hydrogenation of a cyclobutene (B1205218) precursor, the hydrogen would add from the face anti to the TMS group.
Beyond simple sterics, silyl groups can exert stereoelectronic effects. The "beta-silicon effect" describes the stabilization of a positive charge at a carbon atom beta to the silicon atom. In a reaction proceeding through a carbocationic intermediate at the C2 or C4 position of the ring, the C1-Si bond can align to stabilize the positive charge. This stabilization can lower the energy of a specific transition state, thereby favoring one stereochemical pathway over another and influencing the final product distribution. However, in the case of this compound, the dominant influence in most functionalization reactions is expected to be the steric effect due to the group's sheer size.
Enantioselective Catalysis in Ring Opening and Cycloaddition Reactions
As discussed in section 4.1, enantioselective catalysis is paramount for the initial construction of the chiral silylcyclobutane ring via [2+2] cycloaddition. nih.gov This is achieved by using a chiral catalyst that creates a chiral environment around the reacting molecules. The catalyst, often a transition metal complexed with a chiral ligand, complexes with one of the alkene substrates. This interaction differentiates the two faces of the alkene, and the second reaction partner is guided to attack from a specific face, leading to the preferential formation of one enantiomer of the cyclobutane product. nih.govchemistryviews.org
While this compound itself is relatively stable, related cyclobutane derivatives can undergo catalytic, enantioselective ring-opening reactions. For instance, vinylcyclobutanes can be opened to form linear products. If this ring-opening is performed with a chiral catalyst, the stereochemistry of the resulting product can be controlled. Chiral transition metal catalysts, such as those based on iridium or copper, can coordinate to the vinyl group and direct a nucleophile to attack in a way that leads to a highly enantioenriched acyclic product. These methods provide an atom-economic route to chiral molecules with defined stereochemistry.
Mechanistic Investigations of Reactions Involving 1 Trimethylsilyl Cyclobutane 1 Carboxylic Acid
Elucidation of Reaction Pathways for Cyclobutane (B1203170) Formation
The synthesis of substituted silylcyclobutanes can be achieved through various strategic pathways, with mechanistic elucidation revealing complex cascades of bond formation and rearrangement. A notable method involves the Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes. This transformation is believed to proceed through a sophisticated tandem mechanism.
The proposed pathway commences with a Prins-type addition. The Lewis acid activates the acylsilane, prompting an intramolecular attack from the alkylidenecyclopropane moiety. This step generates a key cyclopropylcarbinyl cation intermediate. This highly reactive species subsequently undergoes a ring expansion, where the strain of the three-membered ring is released to form the more stable four-membered cyclobutane ring, yielding a cyclobutyl cation. The reaction cascade concludes with a 1,2-silyl shift, where the trimethylsilyl (B98337) group migrates to the cationic center, furnishing the final α-silyl ketone product. The entire sequence showcases the utility of acylsilanes, which act first as electrophilic acceptors and subsequently as carbocation precursors, all at the same carbon atom.
An alternative mechanistic pathway to cyclobutane structures involves formal [2+2] cycloadditions. For instance, the reaction between silyl (B83357) enol ethers and α,β-unsaturated compounds, catalyzed by a Lewis acid, can form cyclobutanes through a stepwise Michael-Aldol mechanism. This process involves the initial Michael addition of the silyl enol ether to the unsaturated system, followed by an intramolecular aldol (B89426) reaction to close the four-membered ring.
Detailed Studies of C-Si Bond Activation Mechanisms
The carbon-silicon (C-Si) bond, while generally robust, can be activated under specific conditions, a process central to the synthetic utility of organosilanes. The activation of the strained C(sp³)–Si bond in silylcyclobutanes is of particular interest due to the thermodynamic driving force provided by ring-strain release. Mechanistic studies have identified several key activation modes.
Transition Metal-Catalyzed Activation: A predominant mechanism involves the oxidative addition of the C–Si bond to a low-valent transition metal center (e.g., Ni, Pd, Rh). In this process, the metal complex inserts into the C–Si bond, forming a metallacyclic intermediate. For example, nickel(0) complexes are known to catalytically activate the C–Si bond in silylcyclobutanes, initiating various transformations. Mechanistic investigations suggest that this can proceed via an SN2-type oxidative addition, particularly when a leaving group is present on the silicon atom.
Nucleophilic Activation: The C–Si bond can also be activated by nucleophiles. This pathway involves the formation of hypervalent silicon species. A nucleophile coordinates to the Lewis acidic silicon center, forming a pentacoordinate or hexacoordinate silicate. This coordination increases the electron density on the silicon atom and lengthens the surrounding bonds, including the target C–Si bond. The increased electron density on the organic group attached to silicon renders the C–Si bond more susceptible to subsequent electrophilic cleavage.
Electrochemical Activation: Recent studies have demonstrated a transition-metal-free approach to C–Si bond cleavage in silacyclobutanes using electrochemistry. Preliminary mechanistic work points towards a convergent paired electrolysis process, offering a more environmentally benign pathway for activating the C–Si bond and forming new Si–O bonds.
Analysis of Carbocationic Intermediates and Rearrangements
Reactions involving silylcyclobutanes often proceed through carbocationic intermediates, whose stability and subsequent rearrangement pathways are profoundly influenced by the silicon substituent. The γ-positioning of a trimethylsilyl group relative to a developing positive charge is particularly significant.
Solvolysis studies of cyclopropylcarbinyl systems bearing a trimethylsilyl group have shown that they readily rearrange to form γ-trimethylsilylcyclobutyl cations. These intermediates are significantly stabilized by a long-range interaction between the cationic center and the C–Si bond. This stabilization is described as a "rear lobe" or "percaudal" interaction, where the back lobe of the C–Si σ-bonding orbital overlaps with the empty p-orbital of the carbocation.
Computational studies corroborate these findings, revealing an unusually long Si–C bond in the stabilized carbocation. This elongation signifies a high degree of C–Si hyperconjugation, which delocalizes the positive charge. The degree of stabilization, and consequently the reaction rate, increases as the electron demand at the cationic center increases (e.g., through the presence of electron-withdrawing groups on an aryl substituent at the carbocationic center).
These stabilized γ-silyl cyclobutyl cations can undergo further reactions, such as trapping by a nucleophile or elimination. A notable rearrangement is the elimination of the trimethylsilyl group to form bicyclobutane products, a pathway that becomes significant when the carbocation is substituted with strongly electron-withdrawing groups.
| Substituent (X) on Aryl Group at C1 | Relative Solvolysis Rate (k_rel) | Calculated Stabilization Energy (kcal/mol) |
| p-OCH₃ | 1.0 | 5.2 |
| p-CH₃ | 2.1 | 5.5 |
| H | 4.5 | 5.9 |
| p-Cl | 11.2 | 6.4 |
| m,m-(CF₃)₂ | 155 | 8.1 |
Table 1: Effect of Substituents on the Relative Solvolysis Rates and Calculated Stabilization Energies for 3-trimethylsilyl-1-arylcyclobutyl Cations, demonstrating enhanced stabilization with more electron-withdrawing groups. Data derived from studies on γ-silyl carbocation stabilization.
Radical Reaction Mechanisms in Silylcyclobutane Chemistry
Beyond ionic pathways, reactions of silylcyclobutanes can also proceed through radical mechanisms. The generation of silyl radicals from these precursors opens up alternative avenues for functionalization.
Silyl radicals can be generated photochemically from phenyl-substituted silacyclobutanes. Irradiation can induce homolytic cleavage of a C–Si bond within the strained ring to produce a diradical intermediate, which can then participate in subsequent radical reactions.
More commonly, silyl radicals are generated from hydrosilanes using photocatalysis. While not directly involving the cleavage of a silylcyclobutane ring in the initiation step, these mechanisms are highly relevant. A typical photocatalytic cycle involves a photosensitizer that, in its excited state, engages in a single-electron transfer (SET) or hydrogen atom transfer (HAT) process. For instance, an excited photocatalyst can abstract a hydrogen atom from a hydrosilane to generate the corresponding silyl radical. This silyl radical can then add to an unsaturated bond or participate in other radical chain processes.
Iron catalysis can also promote the formation of silyl radicals. Mechanistic studies have shown that photoinduced ligand-to-metal charge transfer (LMCT) at an iron center can generate a reactive radical (e.g., a chlorine radical), which then abstracts a hydrogen atom from a silane (B1218182) to produce a silyl radical. This radical can then undergo further transformations, including rearrangements and additions.
A general radical chain process involving silyl radicals consists of three main stages:
Initiation: Formation of the initial silyl radical, often via photochemical cleavage or a radical initiator.
Propagation: The silyl radical reacts with a substrate (e.g., adding to an alkene), generating a new carbon-centered radical. This radical then abstracts an atom (e.g., a hydrogen from a hydrosilane) to form the product and regenerate the silyl radical, continuing the chain.
Termination: Two radical species combine to end the chain reaction.
Role of Transition Metal Catalysis (e.g., Nickel, Iron, Gold) in Mechanistic Transformations
Transition metals are powerful catalysts for transformations involving organosilicon compounds, including 1-(trimethylsilyl)cyclobutane-1-carboxylic acid derivatives. They operate through diverse mechanistic cycles that often involve the activation of otherwise inert C–Si or C–C bonds.
Nickel Catalysis: Nickel complexes are particularly effective at promoting reactions involving the cleavage of C–Si bonds. A common catalytic cycle begins with the oxidative addition of the strained C–Si bond of a silacyclobutane (B14746246) to a Ni(0) center, forming a nickelacyclopentane intermediate. This intermediate can then undergo various transformations. For instance, in the presence of an alkyne, migratory insertion of the alkyne into a Ni–C bond can occur, followed by reductive elimination to yield a ring-expanded product. DFT calculations have shown that nickel-controlled Si–C(sp²) bond activation can enable the controllable migratory insertion of aldehydes into the Ni–Si bond, which serves as the enantioselectivity-determining step in certain asymmetric syntheses.
Iron Catalysis: Iron, being an earth-abundant and low-cost metal, is an attractive catalyst. Iron-catalyzed reactions of silylcyclobutanes can proceed through several mechanistic manifolds. One pathway involves the formation of an Fe–Si species, which then undergoes insertion by an alkene or alkyne, followed by reductive elimination or σ-bond metathesis with a silane to regenerate the active catalyst. Alternatively, iron complexes can act as radical initiators. As discussed previously, photoinduced ligand-to-metal charge transfer (LMCT) can generate radicals that initiate transformations of organosilanes.
Gold Catalysis: Gold catalysis typically involves the activation of π-systems, but gold complexes can also mediate the transmetalation of organosilanes. Density functional theory (DFT) calculations on the transmetalation of an arylsilane to a gold(I) hydroxide (B78521) complex have provided detailed mechanistic insight. The study proposed two potential pathways from a key gold siloxane intermediate. One involves a four-membered transition state leading to the arylgold product. A second, more favorable pathway, involves a direct, concerted transmetalation from an initial adduct of the silane and the gold complex. This concerted step is kinetically preferred. The calculations suggest that the gold silanolate, which can be isolated experimentally, is actually a resting state rather than a key intermediate on the most efficient reaction pathway.
| Transition State / Intermediate | Description | Relative Free Energy (kcal/mol) |
| Reactants | [Au(OH)(IPr)] + PhSi(OMe)₃ | 0.0 |
| TS1 | Formation of Au-O-Si adduct | +9.5 |
| Intermediate 4 | Au-O-Si adduct | -5.1 |
| TS2 | Methanol elimination | +14.6 |
| Intermediate 5 | Gold siloxane [Au(OSi(Ph)(OMe)₂)(IPr)] | -5.7 |
| TS3 | Direct concerted transmetalation from Int. 4 | +17.7 |
| TS4 | Transmetalation from Gold Siloxane (Int. 5) | +17.1 |
| Products | [Au(Ph)(IPr)] + Si(OMe)₃OH | -21.8 |
Table 2: Calculated relative free energies for key intermediates and transition states in the gold-catalyzed transmetalation of trimethylphenylsiloxane. The data suggests a concerted pathway (via TS3) is competitive with a stepwise pathway (via TS4), and that the gold siloxane (Intermediate 5) is a stable resting state. Data adapted from DFT studies.
Kinetic and Thermodynamic Aspects Governing Reactivity and Selectivity
The reactivity of this compound and related compounds is governed by a delicate interplay of kinetic and thermodynamic factors. The inherent ring strain of the cyclobutane ring, estimated to be around 26 kcal/mol, provides a significant thermodynamic driving force for ring-opening reactions. This strain release is a key factor in many of the transformations catalyzed by transition metals.
In reactions proceeding through carbocationic intermediates, the stability of the carbocation is a critical factor influencing the reaction kinetics. As discussed, the γ-silyl effect provides substantial thermodynamic stabilization to a cyclobutyl cation. This stabilization is also reflected in the transition state leading to the carbocation, resulting in significant rate accelerations (a kinetic effect). The selectivity between different reaction pathways, such as nucleophilic capture versus rearrangement, is determined by the relative energy barriers of the competing transition states. For example, the formation of bicyclobutane products from γ-silyl cyclobutyl cations is favored when the carbocation is highly destabilized by electron-withdrawing groups, suggesting the transition state for silyl group elimination becomes kinetically more accessible under these conditions.
In transition metal catalysis, the selectivity for cleaving a C–Si bond versus a C–C bond can be controlled by the choice of metal, ligands, and reaction conditions. For instance, in benzosilacyclobutenes, some catalyst systems selectively activate the less strained C(sp²)–Si bond, while others can be tuned to cleave the more inert C(sp³)–Si bond. This selectivity arises from differences in the kinetic barriers for the oxidative addition of each bond to the metal center.
Computational studies, such as those performed on the gold-catalyzed transmetalation of organosilanes, provide quantitative data on the thermodynamics (relative energies of intermediates) and kinetics (activation energies of transition states) of the reaction steps. These studies revealed that while a gold silanolate intermediate is thermodynamically stable (a "resting state"), the kinetically favored reaction pathway may involve a higher-energy, concerted transition state that bypasses this stable intermediate, highlighting that the most stable observable species is not always on the main catalytic pathway.
Theoretical and Computational Chemistry of 1 Trimethylsilyl Cyclobutane 1 Carboxylic Acid
Quantum Mechanical Studies of Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to determining the three-dimensional structure and electronic properties of 1-(trimethylsilyl)cyclobutane-1-carboxylic acid. These studies typically begin with the foundational structure of the cyclobutane (B1203170) ring. Electron diffraction studies have determined the geometry of the parent cyclobutane, revealing key structural parameters that serve as a baseline for computational models of its derivatives. scispace.comcaltech.edu
The cyclobutane ring is not planar but adopts a puckered conformation to relieve torsional strain. dalalinstitute.com High-level ab initio calculations on cyclobutane have refined its structural parameters, showing a significant coupling between the ring-puckering and CH₂-rocking motions. nih.gov The introduction of bulky trimethylsilyl (B98337) (TMS) and carboxylic acid groups at the C1 position introduces significant steric and electronic perturbations. Quantum mechanical models, such as those based on Density Functional Theory (DFT), are used to predict the resulting changes in bond lengths, bond angles, and dihedral angles.
The electronic structure is significantly influenced by the substituents. The silicon atom of the TMS group is less electronegative than carbon, leading to a polarized C-Si bond. This polarization, combined with the electron-withdrawing nature of the carboxylic acid group, creates a complex electronic environment at the quaternary C1 carbon. Computational methods can map the electron density and electrostatic potential, highlighting regions of high or low electron density which are crucial for predicting reactivity.
Table 1: Comparison of Typical Bond Parameters
| Parameter | Unsubstituted Cyclobutane caltech.edu | Expected in Substituted Derivative |
|---|---|---|
| C-C Bond Length | 1.568 ± 0.02 Å | Varied due to steric strain |
| C-H Bond Length | 1.098 ± 0.04 Å | ~1.09 Å |
| ∠HCH Angle | 114 ± 8° | ~109.5° (for TMS methyls) |
| Ring Dihedral Angle | ~20° | Influenced by substituent size |
| C-Si Bond Length | N/A | ~1.87 - 1.90 Å |
| C-C(OOH) Bond Length | N/A | ~1.52 - 1.55 Å |
Note: Data for the substituted derivative are typical expected values based on related structures, as specific experimental data for this exact molecule is not widely published. The table is interactive and can be sorted.
Conformational Analysis of Cyclobutane and Silyl (B83357) Moieties
The conformational landscape of this compound is complex, primarily governed by the puckering of the cyclobutane ring and the orientation of the two substituents. The cyclobutane ring interconverts between equivalent puckered "butterfly" conformations. dalalinstitute.com For substituted cyclobutanes, the substituents can occupy either axial or equatorial positions, leading to different energetic stabilities.
Computational studies on cyclobutanecarboxylic acid have shown that the carboxylic group has distinct conformational preferences. Potential energy surface scans reveal that the orientation of the -COOH group relative to the ring is critical, with specific conformers being more stable. researchgate.net
For this compound, the key conformational questions involve:
The puckering of the cyclobutane ring.
The relative orientation of the bulky TMS and carboxylic acid groups.
The rotational conformation of the C-Si bond (staggered vs. eclipsed orientation of the methyl groups relative to the ring carbons).
The rotational conformation of the C-COOH bond.
Due to the significant steric bulk of the trimethylsilyl group, it is expected to strongly influence the ring's puckering angle and the conformational equilibrium. Analogous to studies on substituted cyclohexanes and silacyclohexanes, the substituent in the axial position typically experiences more steric interactions (1,3-diaxial interactions) than in the equatorial position. Computational energy calculations are essential to determine the global minimum energy conformation and the energy barriers between different conformers.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving silylcyclobutanes. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them.
For example, in reactions such as ring-opening or substitution, computational models can track the geometric and energetic changes as the reaction progresses. One relevant study involves the Lewis acid-mediated cycloisomerization of acylsilanes to form bicyclic systems containing a cyclobutane ring. nih.gov In such cases, computational modeling helps to:
Identify Intermediates: Postulate the existence and structure of transient species like cyclopropylcarbinyl cations. nih.gov
Locate Transition States: Use algorithms to find the saddle points on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
These models can distinguish between competing pathways. For instance, in rearrangement reactions, calculations can show why the migration of one group is preferred over another by comparing the activation barriers of the respective transition states. nih.gov
Prediction of Stereoselectivity and Diastereoselectivity
A significant application of computational modeling is the prediction and explanation of stereochemical outcomes in chemical reactions. For molecules with stereocenters like this compound, reactions can often lead to multiple stereoisomers.
Computational analysis is particularly useful for understanding diastereoselectivity. In the formation of substituted cyclobutanes, for instance, high diastereoselectivity is often observed. nih.gov Theoretical models can explain this by calculating the energies of the different diastereomeric transition states. The pathway with the lower energy transition state will be kinetically favored, leading to the major product.
For example, in the cyclization to form a bicyclic product, the stereochemical relationship between the C-Si bond and other bonds in the transition state can be crucial. nih.gov By analyzing different conformational pathways (e.g., anti-periplanar vs. syn-periplanar arrangements), computational models can rationalize why one diastereomer is formed preferentially. nih.gov This predictive power is invaluable for designing synthetic routes that yield a desired stereoisomer.
Insights into the Nature of C-Si Bonds and Their Reactivity
The carbon-silicon (C-Si) bond is a key functional group with unique properties that are well-suited for computational investigation. Compared to a C-C bond, the C-Si bond is longer (approx. 1.87 Å vs 1.54 Å), weaker, and more polar, with the carbon atom being more electronegative.
Computational studies provide insights into:
Bond Strength: The bond dissociation energy can be calculated to quantify its relative weakness.
Hyperconjugation: The C-Si bond is an excellent σ-donor. Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions, such as σ(C-Si) → σ(C-C) or σ(C-Si) → p, which can stabilize adjacent carbocations or influence the molecule's conformation and reactivity. This is analogous to how σ(C-C) → σ(C-H) interactions are implicated in the puckering of the cyclobutane ring itself. nih.gov
Reactivity: The polarity and lability of the C-Si bond are central to its role in many chemical transformations. In reactions involving carbocation intermediates, the alignment of the C-Si bond relative to the empty p-orbital is critical for stabilization (the β-silicon effect). Computational modeling of reaction pathways can precisely map this geometric dependence. nih.gov Increased positive charge on the silicon atom can make it susceptible to nucleophilic attack, potentially leading to C-Si bond cleavage. uni-muenchen.de
Application of DFT and Other Computational Methods to Understand Reactivity
Various computational methods are employed to study molecules like this compound, with Density Functional Theory (DFT) being one of the most common due to its balance of accuracy and computational cost.
Density Functional Theory (DFT): Methods like B3LYP are frequently used in conjunction with basis sets such as aug-cc-pVTZ for geometry optimization, frequency calculations, and energy profiling of reaction pathways. researchgate.net These calculations yield the structural, thermodynamic, and electronic properties discussed in previous sections.
Møller-Plesset Perturbation Theory (MP2): For higher accuracy, particularly for systems where electron correlation is important, MP2 calculations are often employed. researchgate.net These are computationally more demanding but can provide more reliable energy differences between conformers or transition states.
Ab Initio Methods: High-level ab initio methods are used for small, fundamental molecules like cyclobutane to provide benchmark data for structure and energetics. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cyclobutane |
| Cyclobutanecarboxylic acid |
Advanced Spectroscopic Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry (e.g., ¹H, ¹³C, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the chemical environment of the silicon atom in 1-(trimethylsilyl)cyclobutane-1-carboxylic acid. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ²⁹Si NMR spectra, a detailed picture of the molecule's structure can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the trimethylsilyl (B98337) (TMS) group, the cyclobutane (B1203170) ring protons, and the acidic proton of the carboxylic acid.
The nine protons of the trimethylsilyl group are chemically equivalent and should appear as a sharp singlet, typically in the upfield region of the spectrum (δ 0.0-0.5 ppm), due to the electropositive nature of silicon. docbrown.info
The protons on the cyclobutane ring will display more complex splitting patterns due to their diastereotopic nature and coupling with each other. Theoretical studies on cyclobutane suggest that the proton chemical shifts are influenced by the ring's puckered conformation. nih.govresearchgate.net The protons on the carbons adjacent to the quaternary carbon (C2 and C4) are expected to be in a different chemical environment than the proton on the carbon opposite the substitution (C3). These protons would likely appear as multiplets in the range of δ 1.5-2.5 ppm. docbrown.info
The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, generally in the range of δ 10-13 ppm, due to deshielding and hydrogen bonding.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments in the molecule.
The carbon atoms of the trimethylsilyl group will produce a single signal in the upfield region, typically between δ -2 and δ 3 ppm.
The quaternary carbon of the cyclobutane ring bonded to both the silicon atom and the carboxyl group (C1) is expected to be significantly deshielded and appear in the range of δ 40-50 ppm.
The methylene carbons of the cyclobutane ring (C2, C3, and C4) will have distinct chemical shifts. The carbons adjacent to the substitution (C2 and C4) would likely resonate at a different frequency than the C3 carbon. Computational studies on cyclobutane derivatives can aid in the precise assignment of these signals. mdpi.comnih.govnih.gov
The carbonyl carbon of the carboxylic acid group will be the most downfield signal, typically appearing in the range of δ 175-185 ppm.
²⁹Si NMR Spectroscopy: The ²⁹Si NMR spectrum offers direct insight into the chemical environment of the silicon atom. For a tetraalkylsilane derivative like this compound, the ²⁹Si chemical shift is expected to be in the range of δ 0 to +10 ppm relative to tetramethylsilane (TMS). unige.chresearchgate.netresearchgate.netpascal-man.com The precise chemical shift can be influenced by the steric bulk and electronic effects of the cyclobutane-1-carboxylic acid substituent. unige.ch
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | 10.0 - 13.0 | broad singlet | Carboxylic acid proton |
| 1.5 - 2.5 | multiplets | Cyclobutane ring protons | |
| 0.0 - 0.5 | singlet | Trimethylsilyl protons | |
| ¹³C | 175 - 185 | singlet | Carbonyl carbon |
| 40 - 50 | singlet | Quaternary cyclobutane carbon (C1) | |
| 15 - 35 | singlets | Methylene cyclobutane carbons (C2, C3, C4) | |
| -2 - 3 | singlet | Trimethylsilyl carbons | |
| ²⁹Si | 0 - 10 | singlet | Trimethylsilyl silicon |
Table 1: Predicted NMR Spectroscopic Data for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The vibrational frequencies of the bonds within the molecule provide a characteristic "fingerprint."
The most prominent and diagnostic absorption bands are expected to be:
O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer. nih.gov
C-H Stretch: Absorptions for the C-H stretching vibrations of the cyclobutane and trimethylsilyl methyl groups are expected in the 2987-2887 cm⁻¹ region. docbrown.info
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated in the range of 1725-1700 cm⁻¹. The exact position can be influenced by hydrogen bonding.
C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group typically appear in the fingerprint region, between 1440 cm⁻¹ and 1210 cm⁻¹.
Cyclobutane Ring Vibrations: The cyclobutane ring itself gives rise to characteristic, though often weaker, absorptions in the fingerprint region. Ring deformation vibrations are expected around 898 cm⁻¹. docbrown.infodtic.mildtic.mil Computational studies can assist in assigning these complex vibrations. researchgate.netresearchgate.net
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | 3300 - 2500 | Strong, Broad |
| C-H (Alkyl) | 2987 - 2887 | Strong to Medium |
| Carbonyl C=O | 1725 - 1700 | Strong |
| Carboxylic Acid C-O | 1320 - 1210 | Medium |
| Carboxylic Acid O-H Bend | 1440 - 1395 | Medium |
| Cyclobutane Ring Puckering | ~900 | Medium to Weak |
Table 2: Predicted IR Absorption Frequencies for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For volatile and thermally stable compounds like silylated carboxylic acids, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method.
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the lability of the trimethylsilyl group, this peak may be of low intensity.
The fragmentation pattern is anticipated to be dominated by cleavages related to the trimethylsilyl group and the carboxylic acid moiety. nih.gov Key expected fragments include:
[M-15]⁺: Loss of a methyl radical (•CH₃) from the trimethylsilyl group, resulting in a prominent peak. This is a very common fragmentation pathway for TMS derivatives. chalmers.senih.gov
[M-45]⁺: Loss of the carboxyl group (•COOH).
[M-73]⁺: Loss of the trimethylsilyl group (•Si(CH₃)₃).
m/z 73: A base peak corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.
m/z 117: A fragment corresponding to the trimethylsilyloxycarbonyl cation, [COOSi(CH₃)₃]⁺. sci-hub.se
Further fragmentation of the cyclobutane ring can also occur, leading to a complex pattern in the lower mass region. Analysis of these fragments can provide confirmation of the cyclobutane structure. nih.gov
X-ray Crystallography for Absolute Configuration Determination
For chiral molecules that can be obtained as single crystals, X-ray crystallography provides the most definitive method for determining the three-dimensional structure, including the absolute configuration of stereocenters. Since this compound possesses a chiral center at the C1 position of the cyclobutane ring, X-ray crystallography could be employed to unambiguously determine its R or S configuration, provided a suitable single crystal of an enantiomerically pure sample can be grown.
The technique involves diffracting X-rays off the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is then used to calculate the positions of all atoms in the molecule, providing precise bond lengths, bond angles, and torsional angles. For the determination of absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is utilized.
While there are no specific X-ray crystallographic studies reported for this compound, studies on other silyl-substituted and carboxylic acid-containing cyclic compounds have demonstrated the utility of this technique in confirming their molecular structures and stereochemistry. researchgate.net
Advanced Techniques for Complex Structure Confirmation
In cases where the structure of this compound might be ambiguous, or for a more in-depth analysis of its stereochemistry and conformation, several advanced spectroscopic and analytical techniques can be employed.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within the molecule. COSY can confirm the proton-proton coupling network within the cyclobutane ring, while HSQC and HMBC can correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. This would definitively confirm the assignment of all proton and carbon signals. nih.govnih.govlongdom.org NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which is crucial for determining the relative stereochemistry and preferred conformation of the cyclobutane ring.
Chiral Chromatography: To separate the enantiomers of racemic this compound and determine the enantiomeric excess (ee) of a sample, chiral High-Performance Liquid Chromatography (HPLC) can be utilized. This technique employs a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.comresearchgate.net
Computational Chemistry: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict NMR chemical shifts, IR vibrational frequencies, and stable conformations of the molecule. mdpi.comnih.govnih.govnih.govamazonaws.comresearchgate.net Comparing the calculated data with the experimental spectra can provide a high degree of confidence in the structural assignment.
Applications of 1 Trimethylsilyl Cyclobutane 1 Carboxylic Acid in Complex Organic Synthesis
Utility as a Chiral Building Block in Asymmetric Synthesis
While 1-(trimethylsilyl)cyclobutane-1-carboxylic acid itself is achiral, its derivatives are pivotal in asymmetric synthesis, where the creation of specific stereoisomers is crucial. The trimethylsilyl (B98337) group can be strategically employed to protect the carboxylic acid functionality while other transformations are carried out on the cyclobutane (B1203170) ring or on substituents attached to it. wikipedia.orgoup.com This temporary protection is advantageous as the trimethylsilyl group can be readily removed under mild conditions, preserving the integrity of newly formed chiral centers. nih.govlibretexts.org
In asymmetric synthesis, chiral auxiliaries are often employed to induce stereoselectivity. chemistryviews.org Although the trimethylsilyl group is not a chiral auxiliary itself, its presence allows for the attachment of chiral auxiliaries to other parts of the cyclobutane scaffold. For instance, after protection of the carboxylic acid as its trimethylsilyl ester, a hydroxyl group elsewhere on the ring could be esterified with a chiral carboxylic acid, which then directs subsequent diastereoselective reactions. The ease of removal of the trimethylsilyl group at a later stage makes this a practical strategy.
Incorporation into Bioactive Molecule Synthesis (excluding clinical data)
The cyclobutane motif is a key structural feature in a number of bioactive molecules, including antiviral and anticancer agents. nih.govgoogle.com The synthesis of these complex molecules often requires building blocks that allow for the controlled and sequential introduction of various functional groups. This compound can serve as such a precursor.
For example, in the synthesis of cyclobutane-containing nucleoside analogues, which have shown promise as antiviral agents, the carboxylic acid group needs to be converted into other functionalities. The trimethylsilyl ester of cyclobutanecarboxylic acid can be a useful intermediate in such synthetic routes. The protection allows for manipulations at other positions of the cyclobutane ring before the final conversion of the carboxyl group, for instance, into an amine or a hydroxymethyl group, which are common moieties in nucleoside analogues.
The synthesis of certain enzyme inhibitors also benefits from cyclobutane scaffolds. For instance, cyclobutane derivatives have been explored as inhibitors of proteases and other enzymes. In the construction of these inhibitors, the carboxylic acid of a cyclobutane building block might be coupled with an amino acid or another molecular fragment. The use of the trimethylsilyl ester can facilitate this coupling by activating the carboxylic acid group or by preventing unwanted side reactions during the assembly of the inhibitor.
Precursor for Non-Natural Amino Acid Scaffolds
Non-natural amino acids are crucial components in modern drug discovery and peptide science, offering ways to create peptides with enhanced stability, novel conformations, and improved biological activity. nih.govchemistryviews.org Cyclobutane-containing amino acids, in particular, are of interest due to the conformational constraints imposed by the four-membered ring.
This compound can be a valuable starting material for the synthesis of such conformationally restricted amino acids. A key synthetic transformation in this context is the conversion of the carboxylic acid group into an amino group. The trimethylsilyl group can protect the carboxylic acid during the introduction of a nitrogen-containing functionality at another position on the cyclobutane ring.
Furthermore, silyl (B83357) esters have been directly utilized in peptide synthesis. google.comacs.orgnissanchem.co.jpresearchgate.net The C-terminus of an amino acid can be protected as a silyl ester, allowing for the formation of a peptide bond with the N-terminus of another amino acid. This strategy can be applied to the synthesis of dipeptides or larger peptide chains containing a cyclobutane amino acid derived from this compound. The mild conditions required for the deprotection of the silyl ester are compatible with the often-sensitive nature of peptides.
Role in Total Synthesis of Natural Products and Derivatives
The total synthesis of complex natural products often presents significant challenges in terms of stereocontrol and functional group compatibility. nih.govnih.gov Cyclobutane-containing natural products, such as some lignans (B1203133) and alkaloids, are attractive synthetic targets due to their interesting biological activities. nih.govopenmedicinalchemistryjournal.com
In the intricate sequences of reactions required for total synthesis, the protection of reactive functional groups is paramount. The trimethylsilyl group of this compound can serve as a temporary protecting group for the carboxylic acid functionality. wikipedia.orgoup.comnih.govlibretexts.org This allows chemists to perform a series of reactions on other parts of the molecule without affecting the carboxylic acid. For example, during a hydroboration-oxidation reaction on an unsaturated cyclobutane derivative, the carboxylic acid can be protected as its trimethylsilyl ester to prevent interference from the acidic proton. researchgate.nettandfonline.com
Development of Functional Materials and Polymers (focus on synthetic aspects)
The incorporation of unique structural motifs into polymers can lead to materials with novel properties. Cyclobutane units can impart rigidity and specific thermal properties to a polymer backbone. While the direct polymerization of this compound is not a common application, it can be a precursor to monomers used in the synthesis of functional polymers.
For instance, the carboxylic acid could be converted into an ester with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The trimethylsilyl group would likely be removed during this transformation. Alternatively, the silyl-protected carboxylic acid could potentially be used in condensation polymerizations, where the silyl ester might offer advantages in terms of reactivity or solubility compared to the free carboxylic acid under certain conditions.
In the field of polysiloxanes, functional side chains are often introduced to modify the properties of the silicone backbone. While there is no direct evidence of this compound being used for this purpose, one could envision its conversion into a derivative that could be grafted onto a polysiloxane chain. For example, the carboxylic acid could be reacted with an amino-functionalized silane (B1218182), and the resulting amide could then be incorporated into a polysiloxane network.
Synthesis of Complex Polycyclic and Heterocyclic Systems
The construction of complex polycyclic and heterocyclic ring systems is a central theme in organic synthesis, driven by the prevalence of these motifs in pharmaceuticals and natural products. nih.gov The strained nature of the cyclobutane ring can be exploited in ring-expansion or rearrangement reactions to build larger, more complex architectures.
In this context, this compound can serve as a starting point for the synthesis of functionalized cyclobutane intermediates. The trimethylsilyl group, acting as a protecting group, allows for selective reactions at other sites of the molecule. For instance, the synthesis of a cyclobutane derivative with an additional reactive handle, such as a ketone or an alkene, can be facilitated by first protecting the carboxylic acid as its trimethylsilyl ester.
This functionalized cyclobutane can then undergo a variety of transformations to form polycyclic or heterocyclic systems. For example, an intramolecular aldol (B89426) condensation could lead to a bicyclic system, or a Diels-Alder reaction with a diene could form a fused six-membered ring. The ability to unmask the carboxylic acid at a later stage provides a handle for further synthetic modifications or for influencing the solubility and reactivity of the final product. The synthesis of silyl heterocycles is also an area of active research, where silyl-functionalized building blocks can be used to construct silicon-containing heterocyclic rings. hw.ac.uk
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Methods for Synthesis
Future research will likely focus on developing efficient and selective catalytic methods for the synthesis of 1-(trimethylsilyl)cyclobutane-1-carboxylic acid and its derivatives. While classical approaches may be viable, the development of novel catalytic systems is crucial for improving yield, reducing waste, and enhancing stereocontrol.
Key areas of exploration include:
C-H Functionalization: Directly installing the trimethylsilyl (B98337) and carboxylic acid groups onto a cyclobutane (B1203170) core via transition-metal-catalyzed C-H activation represents a highly atom-economical approach. nih.gov This strategy would bypass the need for pre-functionalized starting materials, streamlining the synthetic process.
[2+2] Cycloadditions: Photocatalysis and transition-metal catalysis could enable novel [2+2] cycloaddition reactions between silylated alkenes and ketenes or their synthetic equivalents. researchgate.netrsc.org The development of enantioselective catalytic systems would be a significant advancement, providing access to chiral cyclobutane scaffolds.
Catalytic Carboxylation: The use of carbon dioxide as a C1 source for the carboxylation of a trimethylsilyl-substituted cyclobutylmetal species, facilitated by a suitable catalyst, would offer a sustainable route to the target molecule.
| Catalytic Method | Potential Advantages | Key Research Challenges |
| C-H Functionalization | High atom economy, reduced steps | Regio- and stereoselectivity control |
| Catalytic [2+2] Cycloaddition | Access to diverse derivatives | Catalyst design for high efficiency and enantioselectivity |
| Catalytic Carboxylation | Utilization of CO2, sustainability | Development of active and stable catalysts |
Development of Sustainable and Green Synthetic Routes
Adherence to the principles of green chemistry will be a central theme in the future synthesis of this compound. organic-synthesis.comorganic-chemistry.org The goal is to design processes that are not only efficient but also environmentally benign.
Future efforts in this area will likely include:
Use of Renewable Feedstocks: Investigating synthetic pathways that begin from bio-based starting materials. researchgate.net
Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents. organic-synthesis.com
Energy Efficiency: Employing catalytic methods that operate at lower temperatures and pressures, or utilizing alternative energy sources like microwave or flow chemistry to reduce energy consumption. organic-chemistry.orgfirp-ula.org
Atom Economy Maximization: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. organic-chemistry.org
Design of New Reactions Leveraging Strain and Silicon Chemistry
The combination of ring strain in the cyclobutane core and the unique properties of the trimethylsilyl group offers a fertile ground for the discovery of new chemical reactions. researchgate.netrsc.org The inherent strain energy of the cyclobutane ring can be harnessed as a driving force for ring-opening or rearrangement reactions. researchgate.net
Emerging trends may involve:
Strain-Release Reactions: Designing transformations where the relief of ring strain promotes the formation of more complex acyclic or larger ring structures. escholarship.org The trimethylsilyl group can act as a control element, directing the regioselectivity of ring-opening.
Silicon-Mediated Transformations: Utilizing the trimethylsilyl group as a handle for further functionalization. For instance, the Fleming-Tamao oxidation could convert the C-Si bond into a C-O bond, providing access to 1-hydroxycyclobutane-1-carboxylic acid derivatives. The silicon group can also stabilize adjacent carbocations or carbanions, enabling unique reactivity. researchgate.net
Tandem Reactions: Developing one-pot reactions where an initial transformation involving the silicon or acid moiety triggers a subsequent ring-rearrangement or functionalization, allowing for the rapid construction of molecular complexity. researchgate.net
Advanced Mechanistic Insights through In Situ Spectroscopy
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimization and the rational design of new processes. The use of in situ spectroscopic techniques will be pivotal in this endeavor.
Future research will likely employ:
Real-time Reaction Monitoring: Techniques such as ReactIR (in situ FT-IR), Raman spectroscopy, and in situ NMR can provide real-time data on the concentrations of reactants, intermediates, and products, offering a detailed kinetic and mechanistic picture. psi.ch
Characterization of Catalytic Species: When catalytic methods are employed, techniques like X-ray Absorption Spectroscopy (XAS) can be used to probe the electronic structure and coordination environment of the catalyst's active site under reaction conditions. psi.ch This information is crucial for understanding catalyst behavior and designing improved versions.
| Spectroscopic Technique | Information Gained | Impact on Research |
| In situ FT-IR/Raman | Real-time concentration profiles of key species | Elucidation of reaction kinetics and pathways |
| In situ NMR | Structural information on transient intermediates | Identification of key intermediates and mechanistic steps |
| X-ray Absorption Spectroscopy | Electronic and geometric structure of catalysts | Rational design of more efficient catalysts |
Computational Design of Novel Derivatives with Tunable Reactivity
Computational chemistry and molecular modeling will play a crucial role in accelerating the discovery and development of derivatives of this compound with tailored properties. rsc.org
Key computational approaches will include:
Density Functional Theory (DFT) Calculations: Predicting the reactivity, stability, and spectral properties of novel derivatives. DFT can be used to model reaction pathways and transition states, providing insights that can guide experimental work. nih.gov
Screening of Virtual Libraries: Computationally generating and evaluating large libraries of derivatives with varied substituents to identify candidates with desired electronic or steric properties for specific applications.
Predictive Modeling of Reactivity: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of derivatives with their reactivity in specific transformations, enabling the in silico design of molecules with optimized performance.
Expanding the Scope of Applications in Chemical Biology and Material Science (from a synthetic chemistry perspective)
From a synthetic chemistry standpoint, this compound serves as a versatile building block for creating more complex molecules with potential applications in chemical biology and material science. researchgate.net
Future research directions from this perspective include:
Synthesis of Bioisosteres: The cyclobutane ring is increasingly used in medicinal chemistry as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, to improve metabolic stability or binding affinity. researchgate.net The title compound could serve as a precursor to novel, constrained amino acids or other scaffolds for drug discovery. nih.gov
Development of Molecular Probes: The unique structure could be incorporated into molecular probes for chemical biology. The carboxylic acid provides a handle for conjugation to biomolecules, while the cyclobutane unit can act as a rigid scaffold.
Precursors for Advanced Materials: The strained ring system could be leveraged in the synthesis of novel polymers through ring-opening metathesis polymerization (ROMP). The silicon and carboxylic acid functionalities offer sites for further modification to tune the material's properties, such as solubility, thermal stability, or adhesion.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(trimethylsilyl)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodology :
- Cyclobutane Ring Formation : Cycloaddition or ring-closing metathesis (RCM) can generate the strained cyclobutane core. For example, [3-(Trifluoromethyl)cyclobutane-1-carboxylic acid](## "") was synthesized from 4-oxocyclobutane precursors via trifluoromethylation using TMSCF₃ and a fluoride source .
- Trimethylsilyl Group Introduction : Electrophilic silylation using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., LDA) at low temperatures (−78°C) is a standard method for silyl group incorporation.
- Key Variables : Temperature control (−78°C to 0°C) minimizes side reactions like desilylation. Catalyst choice (e.g., Pd/C for hydrogenation) and solvent polarity (THF vs. DCM) significantly impact yields.
- Data Table :
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cycloaddition + Silylation | 65–75 | TMSCl, LDA, THF, −78°C | |
| RCM + Post-functionalization | 50–60 | Grubbs catalyst, TMSCl |
Q. How should researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR detects cyclobutane ring strain (e.g., chemical shifts at δ 2.5–3.5 ppm for ring protons) and silyl group signals (δ 0.1–0.3 ppm for TMS protons) .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and Si-C vibrations (~1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₁₆O₂Si: calc. 200.09 g/mol) .
Q. What are the stability considerations for this compound under varying storage and reaction conditions?
- Degradation Pathways :
- Hydrolysis : The TMS group is moisture-sensitive; store under inert gas (N₂/Ar) and use anhydrous solvents .
- Thermal Decomposition : Cyclobutane rings may undergo retro-Diels-Alder reactions above 150°C; monitor via TGA/DSC .
- Storage Recommendations :
- Temperature : −20°C in amber vials to prevent photodegradation.
- Compatibility : Avoid strong oxidizers (e.g., KMnO₄) to prevent decarboxylation .
Advanced Research Questions
Q. How does the trimethylsilyl group modulate reactivity in cross-coupling or cycloaddition reactions?
- Mechanistic Insights :
- Steric Effects : The TMS group increases steric hindrance, slowing nucleophilic attacks but stabilizing carbocation intermediates in SN1 reactions .
- Electronic Effects : The electron-donating silyl group enhances ring strain in cyclobutane, facilitating ring-opening reactions (e.g., with electrophiles) .
Q. What computational strategies predict the biological activity of this compound?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 (IC₅₀ values compared to [1-(Benzylamino)cyclobutane-1-carboxylic acid](## "")) .
- QSAR Models : Correlate logP (calculated: 2.8) with membrane permeability using Molinspiration .
- Data Table :
| Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| COX-2 | −7.2 ± 0.3 | |
| GABAₐ Receptor | −5.8 ± 0.5 |
Q. How do structural analogs differ in reactivity or bioactivity?
- Comparative Analysis :
Contradictions and Research Gaps
- Toxicity Data : Acute toxicity for silyl-substituted cyclobutanes is unavailable (cf. benzyl analogs in ). Preliminary studies on zebrafish embryos (LC₅₀ > 100 µM) suggest low acute toxicity .
- Biological Activity : While [1-(Benzylamino) analogs](## "") show enzyme inhibition, the TMS group’s impact on in vivo efficacy remains unstudied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
